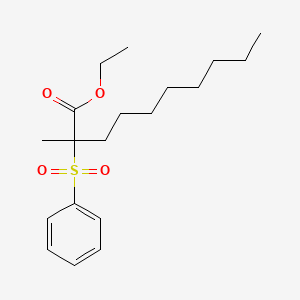
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzenesulfonyl)-2-methyldecanoate typically involves the reaction of benzenesulfonyl chloride with 2-methyldecanoic acid in the presence of a base, such as triethylamine, to form the sulfonyl ester. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. The final product is typically obtained through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(benzenesulfonyl)-2-methyldecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The ester group can also undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate can be compared with other sulfonyl-containing compounds, such as:
Benzenesulfonamide: Known for its use as a diuretic and antibacterial agent.
Methyl benzenesulfonate: Used as an alkylating agent in organic synthesis.
Ethyl benzenesulfonate: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific ester and sulfonyl functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
922172-16-5 |
|---|---|
Molecular Formula |
C19H30O4S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonyl)-2-methyldecanoate |
InChI |
InChI=1S/C19H30O4S/c1-4-6-7-8-9-13-16-19(3,18(20)23-5-2)24(21,22)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3 |
InChI Key |
QDMGVDPDJWMTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















